molecular formula C14H24N2O3 B2366069 N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide CAS No. 2361715-13-9

N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide

Cat. No. B2366069
CAS RN: 2361715-13-9
M. Wt: 268.357
InChI Key: ZDEULXJPDQVYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide A exerts its effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism. This compound A has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, it has been shown to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the immune response. Furthermore, this compound A has been shown to have cardio-protective effects by reducing oxidative stress and inflammation in the heart.

Advantages and Limitations for Lab Experiments

N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide A has several advantages and limitations for lab experiments. One advantage is that it is a small molecule, making it easier to synthesize and study. Additionally, it has shown promising results in preclinical studies, making it a potential candidate for further development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide A. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent and selective compounds. Additionally, further studies are needed to determine its efficacy and safety in clinical trials. Furthermore, the potential use of this compound A as a therapeutic agent for other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored.

Synthesis Methods

The synthesis of N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide A involves several steps, starting with the reaction of cyclobutene with tert-butyl hydroperoxide to form the corresponding epoxide. The epoxide is then reacted with N-(prop-2-enoyl)propan-1-amine to form the desired compound. The final step involves the deprotection of the tert-butyl group to yield this compound A.

Scientific Research Applications

N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide A has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. This compound A has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, it has been shown to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the immune response. Furthermore, this compound A has been shown to have cardio-protective effects by reducing oxidative stress and inflammation in the heart.

properties

IUPAC Name

N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-5-12(17)15-7-6-13(18)16-10-8-11(9-10)19-14(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEULXJPDQVYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)NC(=O)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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